molecular formula C8H7ClFNO2 B2682410 3-Chloro-2-fluoro-DL-phenylglycine CAS No. 1042665-36-0; 261762-99-6

3-Chloro-2-fluoro-DL-phenylglycine

Cat. No.: B2682410
CAS No.: 1042665-36-0; 261762-99-6
M. Wt: 203.6
InChI Key: ZIVKCKDAFNYYSS-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-DL-phenylglycine (CAS 1042665-36-0) is a halogenated phenylglycine derivative with a molecular formula of C₈H₇ClFNO₂ and a molecular weight of 203.59 g/mol. Structurally, it features a phenyl ring substituted with chlorine at position 3 and fluorine at position 2, attached to a glycine backbone (α-amino acetic acid). Its synthesis typically involves electrophilic aromatic substitution or coupling reactions, with purity levels reaching 95% in commercial preparations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(3-chloro-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVKCKDAFNYYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with glycine in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of 3-Chloro-2-fluoro-DL-phenylglycine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-DL-phenylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-DL-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between 3-Chloro-2-fluoro-DL-phenylglycine and related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Purity
3-Chloro-2-fluoro-DL-phenylglycine Cl (3), F (2) C₈H₇ClFNO₂ 203.59 1042665-36-0 95%
2-Chlorophenylglycine Cl (2) C₈H₈ClNO₂ 185.61 1196-79-8 N/A
DL-4-Chlorophenylglycine Cl (4) C₈H₈ClNO₂ 185.61 6212-33-5 N/A
3-Chloro-4-fluoro-DL-phenylglycine Cl (3), F (4) C₈H₇ClFNO₂ 203.59 261762-99-6 97%
4-Chloro-3-fluoro-DL-phenylglycine Cl (4), F (3) C₈H₇ClFNO₂ 203.59 1039338-62-9 98%

Key Observations :

  • Halogen Positioning: The position of chlorine and fluorine significantly impacts electronic and steric properties.
  • Molecular Weight: Chloro-fluoro derivatives (~203.59 g/mol) are heavier than mono-chlorinated analogs (e.g., 185.61 g/mol for DL-4-Chlorophenylglycine) due to fluorine’s addition .
  • Purity : Commercial chloro-fluoro-phenylglycines exhibit high purity (95–98%), reflecting optimized synthetic protocols .

Physicochemical and Reactivity Differences

  • Lipophilicity: Fluorine’s electronegativity reduces lipophilicity compared to chlorine. However, the combined effect of Cl and F in 3-Chloro-2-fluoro-DL-phenylglycine may balance polarity, enhancing membrane permeability relative to mono-halogenated analogs .
  • Synthetic Challenges : Introducing halogens at positions 2 and 3 requires precise control to avoid side reactions, unlike 4-substituted derivatives (e.g., DL-4-Chlorophenylglycine), where steric effects are minimized .

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